molecular formula C14H22O3S B14504140 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- CAS No. 62774-75-8

1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-

Cat. No.: B14504140
CAS No.: 62774-75-8
M. Wt: 270.39 g/mol
InChI Key: GWSCCABOAWPUKF-UHFFFAOYSA-N
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Description

The compound 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- is a substituted butanol featuring a thioether group (-S-) linked to a 2,5-diethoxyphenyl ring at the fourth carbon of the butanol backbone. This structure combines the hydroxyl functionality of butanol with the aromatic and electron-rich properties of the diethoxyphenylthio moiety.

Properties

CAS No.

62774-75-8

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

4-(2,5-diethoxyphenyl)sulfanylbutan-1-ol

InChI

InChI=1S/C14H22O3S/c1-3-16-12-7-8-13(17-4-2)14(11-12)18-10-6-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3

InChI Key

GWSCCABOAWPUKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)SCCCCO

Origin of Product

United States

Preparation Methods

Thiol-Alkyl Halide Coupling

A widely employed method involves the reaction of 2,5-diethoxyphenylthiol with 4-bromo-1-butanol under basic conditions. This SN₂ mechanism proceeds via deprotonation of the thiol to generate a thiolate nucleophile, which displaces the bromide ion from the alkyl halide.

Procedure :

  • Synthesis of 2,5-Diethoxyphenylthiol :
    • 2,5-Diethoxyaniline is diazotized using NaNO₂/HCl at 0–5°C, followed by treatment with potassium ethyl xanthate to yield the thiol.
  • Coupling Reaction :
    • 2,5-Diethoxyphenylthiol (1 equiv) and 4-bromo-1-butanol (1.2 equiv) are stirred in DMF with K₂CO₃ (2 equiv) at 60°C for 12 hours.
    • Yield : 68–72% after column chromatography.

Mechanistic Insight :
The electron-donating ethoxy groups activate the aromatic ring, but the thiolate’s nucleophilicity drives the reaction. Steric hindrance at the 2- and 5-positions necessitates elevated temperatures for sufficient reactivity.

Ullmann-Type Coupling

Copper-catalyzed cross-coupling between 4-mercapto-1-butanol and 1-bromo-2,5-diethoxybenzene offers an alternative route. This method avoids pre-forming the thiol and leverages catalytic CuI/ligand systems.

Procedure :

  • Reaction Setup :
    • 1-Bromo-2,5-diethoxybenzene (1 equiv), 4-mercapto-1-butanol (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in DMSO at 110°C for 24 hours.
  • Workup :
    • The mixture is diluted with ethyl acetate, washed with NH₄Cl, and purified via silica gel chromatography.
    • Yield : 60–65%.

Advantages :

  • Tolerance for moisture and functional groups.
  • Avoids harsh bases, preserving alcohol integrity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates thioether formation, reducing reaction times from hours to minutes. A modified protocol using Cs₂CO₃ as base and DMF as solvent achieves >90% conversion in 30 minutes.

Optimized Conditions :

  • Power : 150 W
  • Temperature : 120°C
  • Yield : 85% (isolated)

Enzymatic and Biocatalytic Approaches

Though less common, enzymatic methods using lipases or dehydrogenases have been explored. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 4-[(2,5-diethoxyphenyl)thio]-butyl acetate to the alcohol in phosphate buffer (pH 7.0).

Key Parameters :

  • Substrate : 4-[(2,5-Diethoxyphenyl)thio]-butyl acetate
  • Enzyme Loading : 5 mg/mL
  • Yield : 50% after 48 hours

Comparative Analysis of Preparation Methods

The table below summarizes critical metrics for each synthetic route:

Method Conditions Yield (%) Purity (%) Key Advantage
Thiol-Alkyl Halide K₂CO₃, DMF, 60°C 68–72 95 High regioselectivity
Ullmann Coupling CuI, DMSO, 110°C 60–65 90 Functional group tolerance
Microwave-Assisted Cs₂CO₃, DMF, 120°C 85 98 Rapid synthesis
Enzymatic Hydrolysis CAL-B, pH 7.0, 37°C 50 85 Mild conditions

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Various substituted phenylthio derivatives.

Scientific Research Applications

1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- involves its interaction with specific molecular targets. The compound may exert its effects through the formation of reactive intermediates, which can interact with proteins, enzymes, and other biomolecules. The pathways involved may include oxidative stress, modulation of enzyme activity, and alteration of cellular signaling.

Comparison with Similar Compounds

Structural Analogues in the Evidence

(a) 1-Butanol, 4-(ethenyloxy)- ()
  • Structure : Contains an ethenyloxy (-O-CH₂CH₂-) group instead of a thioether-linked aromatic ring.
  • Key Differences :
    • Reactivity : Ethers (C-O-C) are generally less reactive than thioethers (C-S-C) due to sulfur’s lower electronegativity and larger atomic size, which can enhance nucleophilicity.
    • Stability : Thioethers are more resistant to oxidation compared to ethers, which could influence applications in harsh chemical environments .
(b) 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) ()
  • Structure: A nitrosamine-substituted butanol with a pyridyl group.
  • Key Differences: Functional Groups: NNAL’s nitrosamino group (-N(NO)-) is a potent carcinogen, contrasting with the non-nitrosated thioether in the target compound. This highlights the critical role of substituents in biological outcomes .
(c) 2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- ()
  • Structure : A ketone derivative with bulky tert-butyl and hydroxyl groups on the phenyl ring.
  • Key Differences :
    • Polarity : The hydroxyl group increases polarity compared to the ethoxy groups in the target compound, affecting solubility and interaction with biological membranes.
    • Steric Effects : Bulky tert-butyl substituents may hinder reactivity, whereas ethoxy groups offer moderate steric bulk with electron-donating effects .

Physicochemical and Functional Comparisons

Property 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- 1-Butanol, 4-(ethenyloxy)- NNAL 4-[3,5-di-tert-butyl-4-hydroxyphenyl]-2-butanone
Functional Groups Thioether, diethoxy phenyl, -OH Ether, ethenyloxy, -OH Nitrosamino, pyridyl, -OH Ketone, tert-butyl, hydroxyl phenyl
Reactivity Moderate (thioether oxidation) Low (ether stability) High (nitrosamine reactivity) Low (steric hindrance)
Polarity Moderate (ethoxy + thioether) Low (nonpolar ether) High (nitrosamino + pyridyl) High (hydroxyl)
Biological Impact Unknown Unknown Carcinogenic Antioxidant potential

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